![molecular formula C24H27N3O3 B2658635 1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1018146-94-5](/img/structure/B2658635.png)
1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have garnered significant attention due to their potential as anticancer agents. This compound’s unique structure, incorporating both an indole moiety and a benzodiazole ring, may contribute to its activity against cancer cells. Researchers are investigating its effects on cell proliferation, apoptosis, and tumor growth inhibition. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
Antimicrobial Activity
Indole derivatives often exhibit antimicrobial properties. This compound’s benzodiazole and indole components could make it a promising candidate for combating bacterial and fungal infections. Researchers are exploring its efficacy against specific pathogens, including drug-resistant strains. Mechanistic studies are crucial to understanding its mode of action .
Anti-inflammatory Effects
Indole derivatives have been linked to anti-inflammatory activity. This compound’s structural features may contribute to its ability to modulate inflammatory pathways. Investigating its impact on cytokine production, immune responses, and tissue inflammation could reveal its therapeutic potential in inflammatory disorders .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. This compound’s benzodiazole-indole hybrid structure might confer neuroprotection by targeting specific receptors or signaling pathways. Researchers are studying its effects on neuronal survival, oxidative stress, and neuroinflammation .
Cardiovascular Applications
Indole derivatives have been explored for their cardiovascular effects. This compound’s potential vasodilatory, antiplatelet, or antihypertensive properties warrant investigation. Researchers are examining its impact on blood vessel function, platelet aggregation, and cardiac health .
Analgesic and Anti-inflammatory Properties
The compound’s unique combination of indole and benzodiazole motifs could contribute to analgesic and anti-inflammatory effects. Researchers are evaluating its potential in pain management and inflammation control. Understanding its interactions with relevant receptors and pathways is crucial for clinical translation .
Gastrointestinal Disorders
Indole derivatives have been studied for their effects on gastrointestinal health. This compound’s structure suggests possible applications in conditions like irritable bowel syndrome (IBS) or inflammatory bowel disease (IBD). Researchers are investigating its impact on gut motility, inflammation, and gut microbiota .
Antioxidant Activity
The compound’s indole and benzodiazole moieties may confer antioxidant properties. Researchers are assessing its ability to scavenge free radicals, protect against oxidative damage, and maintain cellular redox balance. Further studies will clarify its potential as an antioxidant agent .
Propiedades
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-12-26-14-18(13-23(26)29)24-25-21-6-4-5-7-22(21)27(24)15-19(28)16-30-20-10-8-17(2)9-11-20/h3-11,18-19,28H,1,12-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFWXMDKALAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


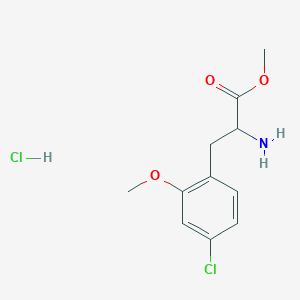
![3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2658555.png)
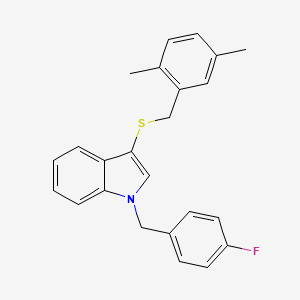
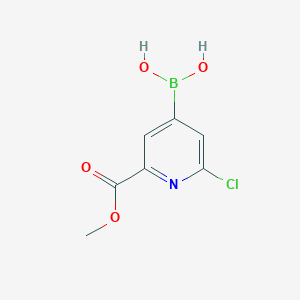
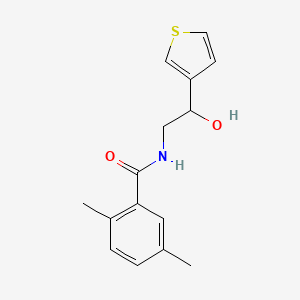
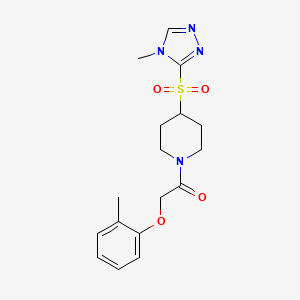
![3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2658562.png)


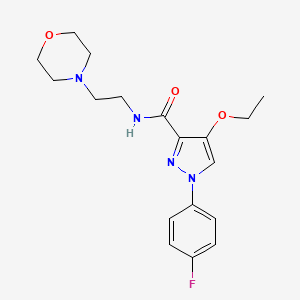

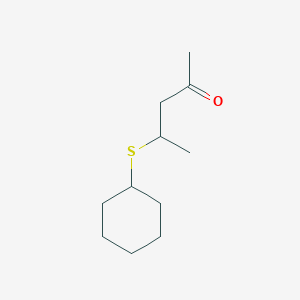
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2658574.png)